molecular formula C22H26N2O4S B1213492 Dilacor XR CAS No. 34933-06-7

Dilacor XR

Cat. No.: B1213492
CAS No.: 34933-06-7
M. Wt: 414.5 g/mol
InChI Key: HSUGRBWQSSZJOP-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilacor XR is the brand name for an extended-release formulation of diltiazem hydrochloride, a benzothiazepine class calcium channel blocker . Its primary research value lies in its specific mechanism as a non-dihydropyridine calcium antagonist. It functions by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization via voltage-gated L-type calcium channels . This action makes it a valuable tool for investigating pathways related to vasodilation, the reduction of cardiac workload, and the modulation of electrophysiological properties in the heart, particularly in the sinoatrial and atrioventricular nodes . As a research compound, this compound (diltiazem HCl) is supplied in an extended-release capsule form, designed for controlled release over 24 hours . Its core research applications include studies in hypertension, chronic stable angina, and atrial arrhythmias, where its effects on systemic vascular resistance, coronary blood flow, and heart rate can be examined . Furthermore, its role as an inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme makes it relevant for pharmacokinetic and drug-drug interaction studies . This product is intended for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGRBWQSSZJOP-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022940
Record name (+)-Diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White crystalline powder

CAS No.

56209-45-1, 42399-41-7
Record name dl-cis-Diltiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56209-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diltiazem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187-188, 212 °C (decomposes), 231 °C
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diltiazem hydrochloride is synthesized through a multi-step process involving the reaction of various organic compoundsThe final product is obtained as a monohydrochloride salt .

Industrial Production Methods

In industrial settings, diltiazem hydrochloride is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then formulated into extended-release capsules using a matrix tablet formulation that provides controlled drug release over a 24-hour period .

Chemical Reactions Analysis

Types of Reactions

Diltiazem hydrochloride undergoes various chemical reactions, including:

    Oxidation: Diltiazem can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert diltiazem into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced diltiazem.

    Substitution: Substituted diltiazem derivatives.

Scientific Research Applications

Pharmacokinetics

  • Absorption : Dilacor XR shows a slower absorption rate compared to immediate-release formulations, achieving peak plasma concentrations between 4 to 6 hours post-administration.
  • Bioavailability : The absolute bioavailability of diltiazem from this compound is approximately 41%, comparable to other formulations like Cardizem CD, which has about 40% bioavailability .
  • Half-life : The steady-state half-life ranges from 5 to 10 hours, allowing for effective blood pressure control throughout the day .

Hypertension Management

This compound has been extensively studied for its efficacy in controlling mild to moderate hypertension:

  • In clinical trials, doses ranging from 120 mg to 540 mg per day demonstrated significant reductions in both systolic and diastolic blood pressure. For instance, at a dose of 480 mg/day, the mean reduction in diastolic blood pressure was -10.6 mmHg .
  • A dose-response relationship was observed, with higher doses correlating with greater antihypertensive effects .

Angina Pectoris Treatment

This compound is also effective in managing chronic stable angina:

  • Clinical studies indicated that patients receiving this compound experienced a dose-related increase in exercise tolerance and a decrease in the frequency of anginal attacks. For example, patients on 480 mg/day showed an improvement in exercise time by approximately 56 seconds compared to placebo .
  • The formulation's ability to maintain stable plasma levels contributes to its effectiveness in reducing anginal episodes.

Safety and Tolerability

This compound has a favorable safety profile:

  • Adverse effects reported in clinical trials were generally mild and comparable to placebo. Common side effects included headache (13.8% vs. 8.9% for placebo) and rhinitis (8% vs. 9.6% for placebo) .
  • Serious adverse events were rare, underscoring the compound's tolerability across various patient populations.

Comparative Studies

Comparative studies have shown that this compound offers advantages over other formulations:

  • In head-to-head trials against Cardizem CD, this compound exhibited lower peak plasma concentrations but maintained similar area under the curve values (AUC), indicating effective drug delivery without increased peak concentration-related side effects .
  • The controlled-release mechanism minimizes fluctuations in drug levels, which can enhance overall therapeutic outcomes.

Data Tables

Study ParametersThis compound (mg/day)Systolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
120-2.6-5.1
240-6.5-6.9
360-4.8-6.9
480-10.6-10.6
Adverse EventsPlacebo (%)This compound (%)
Headache8.913.8
Rhinitis9.68
Constipation3.62.3

Mechanism of Action

Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and reduced blood pressure. In the heart, diltiazem reduces myocardial oxygen demand by decreasing heart rate and systemic blood pressure, thereby increasing exercise tolerance and preventing angina .

Comparison with Similar Compounds

Key Differentiators

Chronopharmacokinetics: Tiazac’s higher daytime plasma levels align with circadian BP spikes, offering theoretical advantages in hypertension .

Formulation Robustness: this compound’s Geomatrix™ system reduces food impact vs. Cardizem CD’s bead technology .

Biological Activity

Dilacor XR, an extended-release formulation of diltiazem hydrochloride, is primarily used for the management of hypertension and chronic angina. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle and cardiac tissues. By inhibiting calcium influx, it leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased blood pressure. This mechanism also contributes to its effectiveness in reducing anginal episodes by improving myocardial oxygen delivery through decreased cardiac workload .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its controlled release over 24 hours, facilitated by the Geomatrix® technology. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 41% (±14) when compared to intravenous administration.
  • Half-life : Ranges from 5 to 10 hours post-administration.
  • Absorption : Peak plasma concentrations (Cmax) are typically reached within 4 to 6 hours after dosing .
  • Food Interaction : Co-administration with a high-fat meal can increase the AUC by up to 19% and Cmax by as much as 51%, indicating a significant food effect on absorption .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability41% (±14)
Half-life5-10 hours
Time to Cmax4-6 hours
AUC Increase with High-Fat MealUp to 19%

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in managing hypertension and angina. In a randomized, double-blind study involving patients with chronic angina, doses of 120 mg, 240 mg, and 480 mg were associated with significant increases in exercise tolerance measured by the Exercise Tolerance Test (ETT). The results indicated a dose-dependent improvement in exercise time:

  • Placebo : 20 seconds
  • 120 mg : 37 seconds
  • 240 mg : 49 seconds
  • 480 mg : 56 seconds .

Table 2: Exercise Tolerance Test Results

Dose (mg)Improvement in Exercise Time (seconds)
Placebo20
12037
24049
48056

Safety Profile

The safety profile of this compound has been assessed in various clinical settings. The most common adverse events reported in placebo-controlled studies include:

Table 3: Common Adverse Events in Hypertension Trials

Adverse EventThis compound (%)Placebo (%)
Rhinitis9.68.0
Headache8.913.8
Pharyngitis5.64.6
Constipation3.62.3
Peripheral Edema2.3-

In short-term angina studies, adverse events were similar but included additional symptoms such as asthenia and dizziness .

Case Studies

A comparative pharmacokinetic study involving healthy males demonstrated that this compound achieved equivalent AUC and Cmax values compared to Cardizem CD but with a shorter absorption lag time, which may enhance its clinical utility .

Q & A

Q. What is the mechanistic basis for controlled drug release in Dilacor XR, and how does it differ from immediate-release formulations?

this compound uses a multi-unit pellet system encased in a polymeric matrix (ethyl cellulose and hydroxypropyl methylcellulose) to achieve extended release. The release kinetics follow zero-order principles due to the slow erosion of the polymer layers, ensuring steady plasma concentrations over 24 hours . Immediate-release formulations lack this matrix, leading to rapid absorption and shorter half-lives. Researchers should validate release mechanisms via in vitro dissolution testing (e.g., USP apparatus #2) and compare profiles using similarity factors (e.g., f2 statistic) .

Q. How does food intake influence the pharmacokinetics of this compound, and what methodological adjustments are needed in bioavailability studies?

Concurrent administration with a high-fat meal increases AUC by 13–19% and Cmax by 37–51%, likely due to delayed gastric emptying enhancing absorption. For controlled trials, researchers should standardize administration protocols (e.g., fasting vs. fed conditions) and use crossover designs to isolate food effects. Pharmacokinetic parameters (Tmax, AUC, Cmax) must be analyzed using non-compartmental models .

Q. What are the key pharmacodynamic considerations when designing hypertension or angina trials with this compound?

Dose-response studies show a non-linear relationship between dose (120–480 mg/day) and AUC, necessitating careful titration in clinical trials. Researchers should monitor PR interval prolongation (max +0.08 sec in trials) and avoid enrolling patients with preexisting AV block. Use ambulatory blood pressure monitoring (ABPM) for hypertension trials and exercise tolerance tests for angina studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between this compound and generic diltiazem formulations?

Conduct in vitro-in vivo correlation (IVIVC) studies using dissolution profiles (e.g., f2 similarity factor) and comparative pharmacokinetic trials. For example, this compound’s triple-layered tablet design achieves zero-order kinetics, while some generics use monolithic matrices with first-order release. Advanced modeling (e.g., Weibull or Peppas-Sahlin equations) can quantify release mechanisms and predict bioequivalence .

Q. What experimental designs are optimal for assessing dose proportionality in this compound across its therapeutic range (120–480 mg/day)?

Use a parallel-group design with stratified randomization by age (e.g., ≥60 years may require lower doses). Measure AUC and Cmax at steady state (5–10 days post-dose) and apply power-law models to detect non-linear trends. Note that AUC increases 2.3× from 120 mg to 240 mg but only 1.6× from 240 mg to 360 mg, indicating saturation kinetics at higher doses .

Q. How can researchers address variability in drug-release kinetics caused by gastrointestinal pathophysiologies (e.g., strictures)?

Simulate stricture conditions in vitro using modified dissolution apparatus with narrowed lumen dimensions. Monitor obstruction risks via imaging studies (e.g., X-ray or MRI) in animal models. For human trials, exclude patients with severe GI narrowing and use scintigraphy to track capsule transit .

Q. What statistical methods are recommended for analyzing adverse event data in this compound trials, particularly rare cardiovascular events?

Use Bayesian hierarchical models to pool data from multiple trials while accounting for heterogeneity. For low-frequency events (e.g., first-degree AV block: <1% incidence), apply exact Poisson regression or Fisher’s exact test. Pre-specified subgroup analyses (e.g., age, comorbidities) should adjust for multiple comparisons .

Methodological Resources

  • Dose-Proportionality Analysis : Use log-transformed AUC vs. dose plots and linear mixed-effects models .
  • Dissolution Testing : Follow USP guidelines with biorelevant media (e.g., FaSSGF/FaSSIF) to mimic physiological conditions .
  • Pharmacokinetic Modeling : Non-compartmental analysis (NCA) for AUC and Cmax; compartmental models for half-life estimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilacor XR
Reactant of Route 2
Reactant of Route 2
Dilacor XR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.